[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 1185302-86-6
VCID: VC2645745
InChI: InChI=1S/C9H10N4O.C2HF3O2/c10-4-3-8-12-9(13-14-8)7-2-1-5-11-6-7;3-2(4,5)1(6)7/h1-2,5-6H,3-4,10H2;(H,6,7)
SMILES: C1=CC(=CN=C1)C2=NOC(=N2)CCN.C(=O)(C(F)(F)F)O
Molecular Formula: C11H11F3N4O3
Molecular Weight: 304.23 g/mol

[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate

CAS No.: 1185302-86-6

Cat. No.: VC2645745

Molecular Formula: C11H11F3N4O3

Molecular Weight: 304.23 g/mol

* For research use only. Not for human or veterinary use.

[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate - 1185302-86-6

Specification

CAS No. 1185302-86-6
Molecular Formula C11H11F3N4O3
Molecular Weight 304.23 g/mol
IUPAC Name 2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C9H10N4O.C2HF3O2/c10-4-3-8-12-9(13-14-8)7-2-1-5-11-6-7;3-2(4,5)1(6)7/h1-2,5-6H,3-4,10H2;(H,6,7)
Standard InChI Key MTBZMBJODDSYIK-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=NOC(=N2)CCN.C(=O)(C(F)(F)F)O
Canonical SMILES C1=CC(=CN=C1)C2=NOC(=N2)CCN.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structure

Molecular Identification

[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate is a salt compound consisting of an amino-functionalized heterocyclic core paired with trifluoroacetate as the counterion. The compound is identified by several standard chemical identifiers as outlined in Table 1.

Table 1: Chemical Identifiers of [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate

ParameterValue
CAS Number1185302-86-6
MDL NumberMFCD12028447
Molecular FormulaC₁₁H₁₁F₃N₄O₃
Molecular Weight304.23 g/mol
Minimum Purity95%

The compound possesses a unique structural arrangement featuring multiple functional groups that contribute to its chemical behavior and potential applications .

Structural Characteristics

The molecular structure of [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate comprises several key components:

  • A pyridine ring connected to a 1,2,4-oxadiazole heterocyclic system

  • An ethyl linker attaching the oxadiazole to an amine functional group

  • A trifluoroacetic acid moiety that forms a salt with the amine terminus

This arrangement creates a scaffold with multiple points for potential biological interactions. The 1,2,4-oxadiazole ring, in particular, is significant as it has been recognized for its bioisosteric properties and ability to participate in a wide range of biological activities .

Physical and Chemical Properties

General Properties

[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate is typically supplied as a solid compound with specific physical and chemical characteristics suited for laboratory usage. The physical state and appearance provide important information for researchers handling this compound.

Transportation Classification

From a regulatory and safety perspective, [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate is classified as a non-hazardous material for transportation according to DOT/IATA guidelines . This classification is important for logistics planning when sourcing the compound for research purposes.

Synthesis and Preparation

Synthetic Routes

The synthesis of [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate involves a multi-step process that requires specialized organic chemistry techniques. The general synthetic pathway typically follows a sequence of reactions that build the heterocyclic scaffold in a controlled manner.

The synthesis generally begins with the formation of the 1,2,4-oxadiazole ring through condensation reactions. This is followed by the strategic attachment of the pyridine ring to the oxadiazole core. Subsequently, the ethylamine group is introduced to the molecular framework, and finally, the trifluoroacetic acid is added to form the salt with the terminal amine group.

Reaction Conditions and Considerations

The synthesis of heterocyclic compounds like [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate typically requires controlled reaction conditions to ensure proper formation of the desired product. While the specific conditions may vary depending on the exact synthetic route employed, the process often requires:

  • Careful temperature control during the various reaction steps

  • Appropriate solvent selection for each transformation

  • Catalysts or reagents specific to the formation of 1,2,4-oxadiazole rings

  • Purification techniques to ensure high purity of the final compound

These considerations are critical for achieving the minimum 95% purity standard that is typically required for research-grade material .

Applications in Research

Radiopharmaceutical Applications

One area of particular interest for [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate is its potential application in the development of radiopharmaceuticals. The combination of the pyridine and oxadiazole rings provides a scaffold that can interact with various biological targets, making it a potential candidate for such applications.

The development of novel radiopharmaceuticals is an active area of research, with applications in both diagnostic imaging and targeted therapy. Compounds containing heterocyclic systems similar to [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate have been explored for their ability to serve as carriers for radioactive isotopes or as targeting moieties that can direct radioisotopes to specific disease sites.

Research Context of 1,2,4-Oxadiazole Derivatives

Significance in Drug Discovery

The interest in 1,2,4-oxadiazole derivatives, including compounds like [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate, has grown significantly in recent years. Research has shown that the interest in biological applications of 1,2,4-oxadiazoles has doubled in the past fifteen years, highlighting their importance in modern drug discovery efforts .

This increasing interest is attributed to the unique bioisosteric properties of the 1,2,4-oxadiazole ring and its ability to impart favorable pharmacological characteristics to drug candidates. The heterocyclic system can serve as a replacement for ester and amide functionalities in drug molecules, potentially improving metabolic stability and pharmacokinetic properties.

Future Research Directions

Structure-Activity Relationship Studies

One promising avenue for future research involving [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate is the exploration of structure-activity relationships (SAR). By systematically modifying different portions of the molecule and evaluating the resulting biological activities, researchers could identify:

  • The essential structural features required for specific biological activities

  • Modifications that might enhance potency or selectivity

  • Structural changes that could improve pharmacokinetic properties

Such studies could provide valuable insights for the rational design of optimized derivatives with enhanced therapeutic potential.

Expanded Biological Evaluation

Current information suggests that [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate and related compounds have potential applications in pharmaceutical research, but detailed biological activity data specifically for this compound appears limited. Future research should focus on comprehensive biological evaluation, including:

  • Testing against diverse cancer cell lines

  • Evaluation of mechanism of action

  • Assessment of selectivity and toxicity profiles

  • In vivo studies in appropriate disease models

Such comprehensive biological profiling would provide a more complete understanding of the compound's potential therapeutic applications.

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